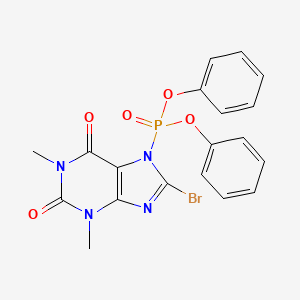
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, anticancer, antifungal, and antiviral activities. It has also been studied for its potential as an enzyme inhibitor and as a ligand for metal complexes. In addition, 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been studied for its potential as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms, cancer cells, and fungi by disrupting their cellular processes. It has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and urease.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of enzymes, which can lead to the disruption of cellular processes. Physiologically, this compound has been shown to have antimicrobial, anticancer, antifungal, and antiviral activities, which can have therapeutic implications.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe for biological imaging. Another advantage is its potential as an enzyme inhibitor and as a ligand for metal complexes. However, one limitation is the lack of understanding of its mechanism of action, which can hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research of 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential as a fluorescent probe for biological imaging. Additionally, further research can be conducted to optimize its synthesis method and to explore its potential as an enzyme inhibitor and as a ligand for metal complexes.
Synthesis Methods
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole can be synthesized using different methods, including click chemistry, microwave-assisted synthesis, and solvent-free synthesis. Click chemistry is a popular method for synthesizing triazole derivatives, including 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. Microwave-assisted synthesis is a rapid and efficient method for synthesizing 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst under microwave irradiation. Solvent-free synthesis is a green and sustainable method for synthesizing 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. This method involves the reaction of an azide and an alkyne in the absence of a solvent.
properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-7-11(16)4-3-10(12)8-20-9-13(17-18-20)14(21)19-5-1-2-6-19/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGQVKWHZYMRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5208575.png)

![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
